molecular formula C9H9F2NO2 B13129542 (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine

(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine

Cat. No.: B13129542
M. Wt: 201.17 g/mol
InChI Key: HGZYJRRTOSMVSB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine is a chemical compound characterized by the presence of a benzodioxole ring substituted with two fluorine atoms and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of Fluorine Atoms: The difluorination of the benzodioxole ring can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Ethanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reagent concentrations.

    Purification: Using techniques like crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using nucleophiles like amines or thiols to replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine: Similar structure with a different substitution pattern on the benzodioxole ring.

    (1S)-1-(2,2-difluoro-1,3-benzodioxol-6-yl)ethanamine: Another isomer with fluorine atoms at different positions.

    (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)propanamine: Similar compound with a propanamine group instead of ethanamine.

Uniqueness

(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine

InChI

InChI=1S/C9H9F2NO2/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m0/s1

InChI Key

HGZYJRRTOSMVSB-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OC(O2)(F)F)N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(O2)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.